
5-Chloro-7-methyl-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-7-methyl-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. The presence of chlorine and methyl groups in the benzothiazole ring enhances its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-methyl-1,3-benzothiazole can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with chloroacetaldehyde under acidic conditions. The reaction typically proceeds as follows:
Condensation Reaction: 2-aminobenzenethiol reacts with chloroacetaldehyde in the presence of hydrochloric acid to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form this compound.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation and one-pot multicomponent reactions are also explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-methyl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The chlorine atom in the benzothiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted benzothiazole derivatives
Scientific Research Applications
5-Chloro-7-methyl-1,3-benzothiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Used in the production of dyes, pigments, and other materials with specific chemical properties
Mechanism of Action
The mechanism of action of 5-Chloro-7-methyl-1,3-benzothiazole involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as DNA gyrase and dihydroorotase, which are essential for bacterial DNA replication and cell wall synthesis.
Pathway Modulation: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, making it a potential candidate for anticancer and anti-inflammatory therapies.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methyl-1,3-benzothiazole
- 7-Chloro-1,3-benzothiazole
- 2-Methyl-1,3-benzothiazole
Uniqueness
5-Chloro-7-methyl-1,3-benzothiazole is unique due to the specific positioning of the chlorine and methyl groups, which enhances its chemical reactivity and biological activity compared to other benzothiazole derivatives. This unique structure allows it to interact with different molecular targets and exhibit a broader range of biological activities .
Properties
Molecular Formula |
C8H6ClNS |
|---|---|
Molecular Weight |
183.66 g/mol |
IUPAC Name |
5-chloro-7-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C8H6ClNS/c1-5-2-6(9)3-7-8(5)11-4-10-7/h2-4H,1H3 |
InChI Key |
GFDRAHBRJSSHLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1SC=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Di-tert-butyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13248115.png)
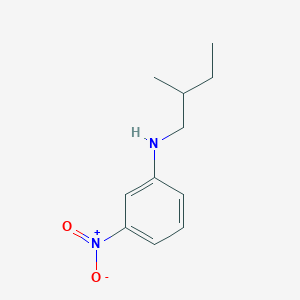
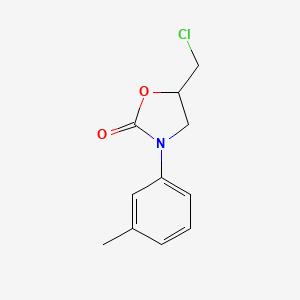
![5-Amino-6-[(cyclopropylmethyl)sulfanyl]-3-(trifluoromethyl)hexanoic acid](/img/structure/B13248124.png)


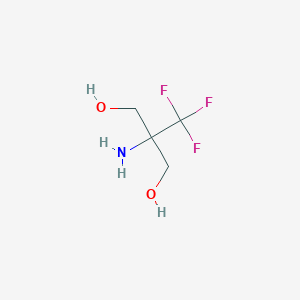
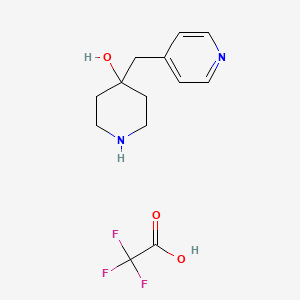
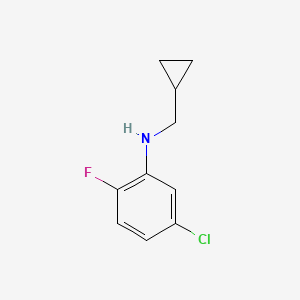
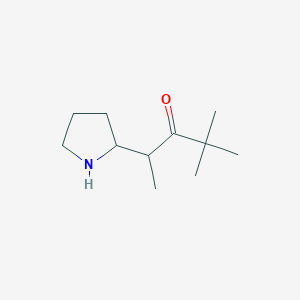
![4-Amino-1-(butan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13248150.png)
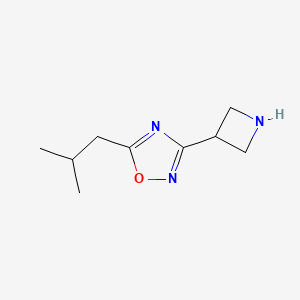
![(4-{[(Thiophen-2-yl)methyl]amino}cyclopent-2-en-1-yl)methanol](/img/structure/B13248162.png)
![1-methyl-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B13248168.png)
